2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions, such as the use of a base and a solvent like dimethylformamide.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the benzothieno[2,3-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of the benzothieno[2,3-d]pyrimidine core with a fluorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base or electrophilic substitution with electrophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound can be explored for its potential therapeutic applications, such as its use in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, leading to changes in cellular signaling pathways and biological processes. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-bromobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-methylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in the presence of the fluorobenzyl group, which can impart specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C22H19FN2O2S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN2O2S2/c23-17-9-3-1-6-14(17)13-28-22-24-20-19(16-8-2-4-10-18(16)29-20)21(26)25(22)12-15-7-5-11-27-15/h1,3,5-7,9,11H,2,4,8,10,12-13H2 |
InChI Key |
LQWARBVQNFEJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.